An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one
An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one
Abstract
This technical guide provides a comprehensive overview of the physical properties of the heterocyclic compound 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one, a molecule of interest within the domain of drug discovery and development. Recognizing the limited availability of direct experimental data for this specific entity, this document establishes a predictive and methodological framework for its characterization. We present comparative data from a closely related structural analog, 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2]triazin-4(3H)-one, to inform expected values. Furthermore, this guide details the requisite experimental protocols for the determination of critical physicochemical parameters, including melting point, solubility, and spectral characteristics. The causality behind each experimental choice is elucidated to provide researchers, scientists, and drug development professionals with a robust, self-validating system for the empirical characterization of this and similar novel chemical entities.
Introduction and Molecular Overview
The pyrazolo[1,5-a]triazine scaffold is a significant heterocyclic system in medicinal chemistry, often explored as a bioisosteric analog of purines. The introduction of various substituents onto this core structure allows for the fine-tuning of its pharmacological and pharmacokinetic properties. 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one (CAS Number: 55457-59-5) represents a specific iteration of this class, featuring a bromine atom at the 8-position and methyl groups at the 2- and 7-positions. The bromine atom, in particular, can serve as a key synthetic handle for further structural modifications through cross-coupling reactions, making this a versatile intermediate in the synthesis of compound libraries for biological screening.
A thorough understanding of the physicochemical properties of a drug candidate is paramount in the early stages of drug development.[3] These properties, including solubility, melting point, and molecular structure, directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.[4] This guide aims to provide a foundational understanding of these key characteristics for 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one.
Molecular Structure:
Caption: 2D Chemical Structure of 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one.
Physicochemical Data Summary
Direct experimental data for 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one is not extensively reported in peer-reviewed literature. However, data from a structurally analogous compound, 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2]triazin-4(3H)-one , provides a valuable point of reference. The primary difference lies in the substituent at the 2-position (methyl vs. methylsulfanyl), which is expected to have a modest impact on the overall physical properties.
| Property | 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one | 8-Bromo-2-(methylsulfanyl)pyrazolo[1,5-a][1][2]triazin-4(3H)-one (Analog) |
| Molecular Formula | C₇H₇BrN₄O | C₆H₅BrN₄OS |
| Molecular Weight | 243.07 g/mol | 261.09 g/mol |
| Melting Point | Not Reported | 268–270 °C |
| Appearance | Not Reported | Beige solid |
| Solubility | Not Reported | DMSO (from NMR data) |
| Spectral Data | Not Reported | IR (neat) νmax (cm⁻¹): 3123, 3065, 2889, 2824, 1790 (C=O), 1587, 1552, 1480.¹H NMR (300 MHz, DMSO-d₆) δ (ppm): 2.57 (s, 3H, CH₃), 8.11 (s, 1H, HAr), 13.07 (s, 1H, OH).¹³C NMR (75 MHz, DMSO-d₆) δ (ppm): 13.1 (CH₃), 83.8 (Cq), 143.0 (Cq), 145.5 (CHAr), 145.7 (Cq), 158.7 (Cq).HRMS (EI-MS): m/z calcd for C₆H₅BrN₄OS: 260.9440 [M+H]⁺, found: 260.9453. |
Experimental Protocols for Physicochemical Characterization
The following section outlines the standard, validated methodologies for determining the key physical properties of a novel chemical entity like 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.[5]
Methodology: Capillary Method [1]
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Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is tapped into the powder to collect a sample approximately 2-3 mm in height.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[5][6]
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Heating: The sample is heated at a moderate rate until the temperature is about 20°C below the expected melting point. The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium.[6]
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Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The result is reported as a range.[6][7]
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability.[8] Poorly soluble compounds often exhibit low absorption from the gastrointestinal tract. Solubility is typically assessed in various media to predict in vivo behavior.
Methodology: Kinetic and Thermodynamic Solubility Assays [9]
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Kinetic Solubility: This high-throughput method is often used in early discovery to quickly assess the solubility of compounds from a DMSO stock solution.[9]
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A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).
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Aliquots of the stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate format.
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The plate is incubated, and the point at which the compound precipitates is measured, often by nephelometry (light scattering) or UV-Vis spectroscopy.[10][11]
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Thermodynamic (Equilibrium) Solubility: This "shake-flask" method provides a more accurate measure of true solubility.[12]
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An excess amount of the solid compound is added to a specific volume of the desired aqueous buffer in a sealed vial.
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The vial is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[12]
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The suspension is then filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
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Structural Elucidation and Confirmation
Rationale: A combination of spectroscopic techniques is essential to unequivocally confirm the chemical structure of a synthesized compound.[2][13]
Methodologies:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic compounds in solution.[13][14]
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 8-Bromo-2,7-dimethylpyrazolo[1,5-a]triazin-4(3H)-one, one would expect to see distinct signals for the two methyl groups and the aromatic proton.
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¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
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2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between atoms, confirming the overall structure.[15]
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Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight of a compound and can offer structural information through fragmentation patterns.[16]
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High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of the molecule by providing a very precise mass measurement.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation.[17][18] For the target compound, characteristic peaks would be expected for the C=O (carbonyl) stretch of the triazinone ring and C-H stretches of the methyl and aromatic groups.[19]
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